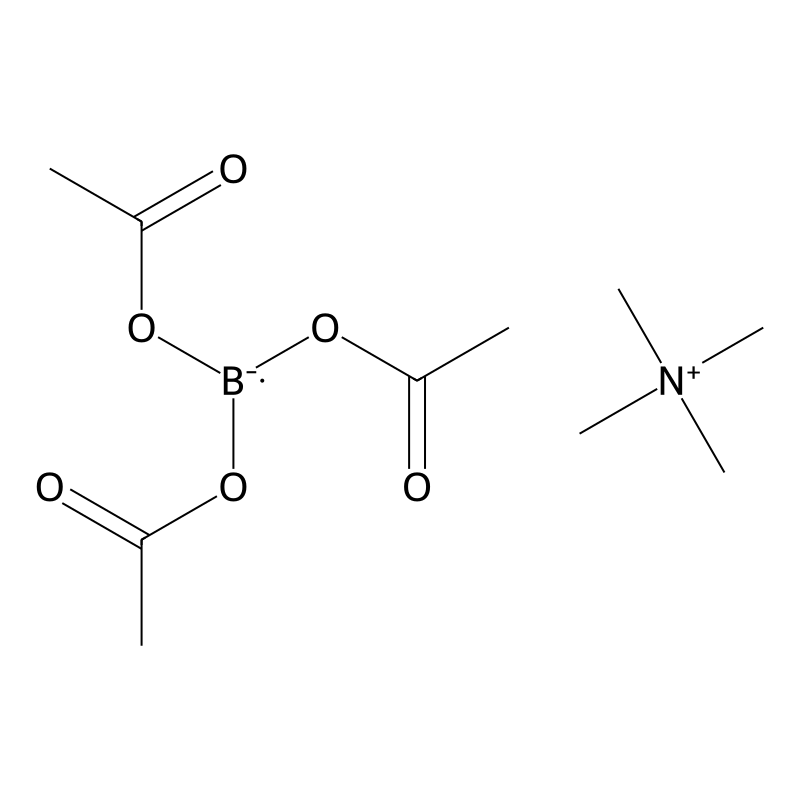

Tetramethylammonium triacetoxyborohydride

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Reduction of carbonyl compounds: TMTA effectively reduces aldehydes, ketones, and esters to their corresponding alcohols. This makes it a valuable tool for synthesizing various organic compounds, including pharmaceuticals, natural products, and functional materials. Source: Journal of Organic Chemistry:

- Deoxygenation of epoxides: TMTA can selectively cleave the C-O bond in epoxides, converting them to alkenes. This reaction is crucial for synthesizing various organic molecules with desired functionalities. Source: The Journal of Organic Chemistry:

Polymer Chemistry:

- Controlled radical polymerization (CRP): TMTA plays a vital role in certain CRP techniques, such as atom transfer radical polymerization (ATRP). It acts as a reducing agent, controlling the polymerization process and generating well-defined polymers with specific properties. Source: Macromolecules:

Medicinal Chemistry:

- Selective reduction of functional groups: The ability of TMTA to selectively reduce specific functional groups makes it valuable in synthesizing various bioactive molecules and drug candidates. Source: Chemical Reviews

Material Science:

- Nanomaterial synthesis: TMTA can be used to reduce metal precursors, facilitating the synthesis of various nanomaterials with desired properties, such as nanoparticles, nanorods, and nanotubes. Source: Langmuir

Tetramethylammonium triacetoxyborohydride is a chemical compound with the molecular formula C₁₀H₂₂BNO₆ and a molecular weight of 263.1 g/mol. It is categorized as a reducing agent, primarily utilized in organic synthesis for the reduction of various functional groups, such as aldehydes and ketones. This compound is a white to off-white solid that exhibits solubility in water and common organic solvents, making it versatile for laboratory applications .

The primary function of tetramethylammonium triacetoxyborohydride is as a selective reducing agent. It participates in several notable reactions, including:

- Reduction of Carbonyl Compounds: It effectively reduces aldehydes and ketones to their corresponding alcohols.

- Formation of Boron Compounds: The compound can also facilitate the formation of organoboron species, which are valuable intermediates in organic synthesis.

The general reaction for the reduction of an aldehyde (RCHO) can be represented as follows:

Tetramethylammonium triacetoxyborohydride has been identified as a potent antagonist that binds to the active sites of hydrogen-bond forming enzymes. This property suggests potential applications in biochemical research, particularly in proteomics, where it may be used to study enzyme mechanisms and interactions .

The synthesis of tetramethylammonium triacetoxyborohydride typically involves the reaction of borane with acetic anhydride in the presence of tetramethylammonium hydroxide. The following steps outline a common synthesis route:

- Preparation of Borane: Borane can be generated from boron trioxide and sodium hydride.

- Reaction with Acetic Anhydride: The borane is then reacted with acetic anhydride to form the triacetoxyborohydride.

- Neutralization: Finally, tetramethylammonium hydroxide is added to neutralize the reaction mixture, yielding tetramethylammonium triacetoxyborohydride.

Tetramethylammonium triacetoxyborohydride is widely used in various fields, including:

- Organic Synthesis: As a selective reducing agent for converting carbonyl compounds into alcohols.

- Biochemical Research: In studies involving enzyme inhibition and protein modification.

- Material Science: As a precursor for synthesizing organoboron compounds used in electronic materials.

Research indicates that tetramethylammonium triacetoxyborohydride interacts with several biological molecules, influencing enzymatic activity. Its ability to bind to enzyme active sites suggests that it can modulate biochemical pathways, making it a candidate for further studies in drug development and enzyme kinetics .

Tetramethylammonium triacetoxyborohydride shares similarities with other organoboron compounds but exhibits unique properties due to its specific structure and functional groups. Below is a comparison with similar compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Sodium borohydride | NaBH₄ | Stronger reducing agent; less selective |

| Lithium triethylborohydride | LiEt₃BH | More reactive; used in different reactions |

| Trimethylamine borane | (CH₃)₃NBH₃ | Less sterically hindered; different reactivity pattern |

| Borane dimethyl sulfide | B(CH₃)₂S | Different functional groups; used in specific applications |

Tetramethylammonium triacetoxyborohydride stands out due to its selective reduction capabilities and its role as a biochemical tool, which are not characteristic of many other similar compounds.

The concept of directed reduction emerged in the mid-20th century as chemists sought methods to control stereochemical outcomes in complex molecule synthesis. Early work focused on exploiting hydrogen-bonding interactions between substrates and reducing agents to achieve selectivity. For example, the Narasaka–Prasad reduction (1980s) utilized boron chelates to deliver hydrides to ketones, favoring syn-diol formation through intermolecular pathways. However, these methods faced limitations in predictability and substrate scope.

A paradigm shift occurred with the recognition that intramolecular hydride transfer could enforce stricter stereochemical control. This principle was exemplified by Corey–Itsuno reductions, where chiral oxazaborolidine catalysts enabled enantioselective ketone reductions. These advances laid the groundwork for substrate-directable strategies, where pre-existing functional groups (e.g., hydroxyls) guide reagent orientation. By the 1980s, the stage was set for reagents capable of exploiting such interactions with atomic precision.

Evolution of Boron-Based Reducing Agents

Boron-based reductants have undergone three major evolutionary phases:

- First-generation agents: Sodium borohydride (NaBH₄, 1940s) provided broad reactivity but poor selectivity.

- Second-generation agents: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1980s) introduced steric and electronic modulation via acetate ligands, enabling chemoselective reductions of aldehydes over ketones.

- Third-generation agents: Tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃) combined the tunability of boron with cationic ammonium groups, enhancing solubility in polar aprotic solvents and enabling stereodirective effects.

Table 1: Comparative Properties of Boron-Based Reducing Agents

| Reagent | Selectivity Profile | Solubility | Stereochemical Control |

|---|---|---|---|

| NaBH₄ | Low | Aqueous | None |

| NaBH(OAc)₃ | Aldehydes > Ketones | CH₂Cl₂, THF | Moderate |

| Me₄NHB(OAc)₃ | β-Hydroxyketones → anti-Diols | MeCN, DMF | High |

The transition to Me₄NHB(OAc)₃ addressed critical limitations of earlier borohydrides, particularly their incompatibility with protic solvents and inability to enforce axial chirality in cyclic transition states.

Key Contributions of Evans and Saksena to Anti-Diol Synthesis

In 1983, Anil K. Saksena reported that β-hydroxyketones treated with Me₄NHB(OAc)₃ in acetic acid yielded anti-1,3-diols with >95:5 diastereomeric ratios. This contrasted sharply with Narasaka–Prasad’s syn selectivity, highlighting the reagent’s unique mechanism:

- Chelation Control: The ammonium cation coordinates to the β-hydroxyl group, locking the substrate into a rigid chair-like transition state.

- Intramolecular Hydride Transfer: Hydride delivery occurs from the borohydride’s Re face to the ketone’s Si face, enforced by the six-membered cyclic intermediate.

David A. Evans later refined this protocol, demonstrating its utility in natural product synthesis. In the total synthesis of bryostatin, Evans employed Me₄NHB(OAc)₃ to install critical anti-diol motifs with 98% stereofidelity. The reaction’s scalability and functional group tolerance made it indispensable for polyketide architectures.

Mechanistic Comparison

| Reduction Type | Transition State | Diastereoselectivity | Key Reagent |

|---|---|---|---|

| Evans–Saksena | 6-Membered chair | anti | Me₄NHB(OAc)₃ |

| Narasaka–Prasad | Open-chain | syn | BH₃·THF |

This dichotomy arises from the cationic ammonium group in Me₄NHB(OAc)₃, which stabilizes oxyanion intermediates and enforces torsional strain relief through staggered conformations.

Transition State Analysis: Six-Membered Zimmerman-Traxler Model

The Zimmerman-Traxler model, originally formulated for aldol reactions, provides a framework for understanding the stereochemical outcomes of hydride transfer reactions mediated by tetramethylammonium triacetoxyborohydride. In this model, the boron center coordinates to the carbonyl oxygen of the substrate, forming a six-membered cyclic transition state in a chair-like conformation [4]. The tetramethylammonium cation stabilizes this transition state through electrostatic interactions, while the acetate ligands on boron minimize steric hindrance, allowing the hydride to approach the carbonyl carbon from the least hindered trajectory [3].

This chair conformation ensures that bulky substituents on the carbonyl compound occupy equatorial positions, reducing 1,3-diaxial interactions and favoring the formation of syn- or anti-products depending on the substrate’s geometry [4]. For example, in the reduction of α,β-unsaturated ketones, the conjugated system adopts a planar configuration, enabling the hydride to attack the β-carbon selectively [5]. The rigid transition state also explains the agent’s preference for aldehydes over ketones, as smaller substrates more easily accommodate the cyclic geometry [2].

Chelation-Controlled Hydride Delivery Mechanism

Chelation plays a critical role in directing hydride delivery when tetramethylammonium triacetoxyborohydride interacts with polyfunctional substrates. In molecules containing β-hydroxyl or amine groups, the boron atom coordinates to these electron-rich sites, forming a five- or six-membered chelate ring [5]. This preorganizes the substrate into a conformation where the hydride transfer occurs intramolecularly, ensuring high stereoselectivity.

For instance, in the reduction of β-hydroxy ketones, chelation between the boron center and the hydroxyl group locks the molecule into a half-chair conformation. The hydride then attacks the carbonyl carbon from the face opposite the chelated hydroxyl group, yielding syn-1,3-diols with >99:1 diastereomeric ratios [5]. This contrasts with non-chelating conditions, where steric effects dominate and lead to mixed stereochemical outcomes. The acetate ligands on boron further modulate reactivity by tuning the Lewis acidity of the boron center, thereby influencing the strength and geometry of the chelate complex [3].

Comparative Reactivity with Hydridic vs. Neutral Reducing Agents

Tetramethylammonium triacetoxyborohydride occupies a unique niche between strongly hydridic agents like sodium borohydride (NaBH₄) and neutral reductants such as hydrogen gas. The table below summarizes key differences:

| Property | NaBH₄ [2] [6] | Tetramethylammonium Triacetoxyborohydride [2] [3] | H₂/Pd |

|---|---|---|---|

| Solvent Compatibility | Protic solvents | Polar aprotic (e.g., THF, DCM) | Variable |

| Carbonyl Selectivity | Aldehydes > Ketones | Aldehydes ≫ Ketones | Broad |

| Steric Sensitivity | Moderate | High | Low |

| Chelation Effects | Limited | Pronounced | None |

The acetate groups in tetramethylammonium triacetoxyborohydride lower its reducing power compared to NaBH₄, making it inert toward esters and nitriles while retaining activity toward imines and activated ketones [2]. In contrast to catalytic hydrogenation, which proceeds via adsorption on metal surfaces, this agent operates through discrete molecular interactions, enabling finer control in complex substrates [6]. For example, it reduces α,β-unsaturated aldehydes to allylic alcohols without over-reducing the double bond—a feat unachievable with NaBH₄ or hydrogenation [5].

Tetramethylammonium triacetoxyborohydride serves as a versatile and highly selective reducing agent in organic synthesis, with particularly significant applications in the stereocontrolled construction of complex molecular frameworks. This compound has proven indispensable in modern synthetic methodology due to its unique ability to achieve high levels of diastereoselectivity under mild reaction conditions.

Diastereoselective Reduction of β-Hydroxy Ketones to Anti-Diols

The most prominent application of tetramethylammonium triacetoxyborohydride lies in the diastereoselective reduction of β-hydroxy ketones to produce 1,3-anti-diols through what is commonly known as the Evans-Saksena reduction. This transformation represents a fundamental tool in the synthesis of stereochemically complex molecules, particularly those containing multiple contiguous stereocenters.

The mechanism of this reduction involves the formation of a chelated boron complex through coordination of the reagent with the β-hydroxyl group of the substrate. This coordination creates a rigid six-membered cyclic transition state that directs the delivery of hydride from the same molecular framework in an intramolecular fashion. The intramolecular nature of the hydride delivery accounts for the exceptional stereoselectivity observed, typically exceeding 90% diastereomeric ratio in favor of the anti-diol product.

The reaction proceeds optimally in aprotic solvents such as acetonitrile or acetone, with reaction temperatures ranging from -30°C to room temperature depending on the substrate complexity and desired selectivity. Simple β-hydroxy ketones typically undergo reduction at room temperature within 2-16 hours, yielding 70-90% of the desired anti-diol products with diastereoselectivities exceeding 90%. More complex substrates, including those bearing additional functional groups or remote stereocenters, may require optimized conditions involving lower temperatures and extended reaction times to achieve optimal selectivity.

The synthetic utility of this transformation extends beyond simple model substrates to include complex polyketide intermediates and natural product precursors. In these applications, the Evans-Saksena reduction has proven capable of achieving 85-95% anti-diol formation even in the presence of multiple functional groups and sterically demanding environments. The ability to perform these reductions under mild conditions without affecting other sensitive functionalities makes tetramethylammonium triacetoxyborohydride particularly valuable in late-stage synthetic transformations.

Synthesis of δ-Hydroxy-β-Keto Esters and Derivatives

Tetramethylammonium triacetoxyborohydride has found significant application in the synthesis of δ-hydroxy-β-keto esters and their derivatives, which represent important structural motifs in statin-type natural products and pharmaceutical compounds. These molecules contain characteristic 1,3-diol patterns that are essential for biological activity, particularly in the inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase.

The synthesis of functionalized δ-hydroxy-β-keto esters typically employs Chan's diene in asymmetric Mukaiyama aldol reactions with aldehydes, followed by diastereoselective reduction using tetramethylammonium triacetoxyborohydride. This sequence provides access to highly enantioenriched products with enantioselectivities exceeding 95% and diastereoselectivities greater than 20:1 in favor of the desired stereoisomer.

The reduction of δ-hydroxy-β-keto esters proceeds under similar conditions to those employed for simple β-hydroxy ketones, typically requiring acetonitrile as solvent and temperatures ranging from 0°C to room temperature over 12-24 hours. The presence of the ester functionality does not significantly impact the selectivity of the reduction, with anti-diol formation consistently exceeding 95% diastereoselectivity.

The synthetic versatility of this approach has been demonstrated in the preparation of δ,β-dihydroxy esters through sequential reduction processes. These compounds can be obtained with enantioselectivities of 90-98% and diastereoselectivities ranging from 15:1 to greater than 50:1, depending on the specific substrate and reaction conditions employed. The ability to achieve such high levels of stereocontrol makes this methodology particularly attractive for the synthesis of complex natural products and pharmaceutical intermediates.

Functionalization of Complex Polyketide Frameworks

The application of tetramethylammonium triacetoxyborohydride in the functionalization of complex polyketide frameworks represents one of the most challenging and synthetically demanding uses of this reagent. Polyketide natural products are characterized by their intricate stereochemical complexity, often containing multiple contiguous stereocenters arranged in specific three-dimensional arrays that are essential for biological activity.

In the context of polyketide synthesis, tetramethylammonium triacetoxyborohydride serves as a key tool for the stereoselective installation of hydroxyl groups within complex molecular frameworks. The reagent's ability to function effectively in the presence of multiple functional groups, including esters, ethers, protecting groups, and aromatic systems, makes it particularly valuable for late-stage synthetic transformations.

The reduction of polyketide intermediates typically requires careful optimization of reaction conditions to account for the increased molecular complexity and potential for competing side reactions. Solvent systems often employ mixtures of acetonitrile and acetic acid, with temperatures maintained between -30°C and room temperature to maximize selectivity. Under these conditions, yields of 50-75% are typically achieved with diastereoselectivities ranging from 10:1 to 25:1, representing excellent performance given the structural complexity of the substrates.

The successful application of tetramethylammonium triacetoxyborohydride in polyketide synthesis has been demonstrated in numerous total synthesis campaigns, including the preparation of marine natural products such as dictyostatin and discodermolide fragments. In these applications, the reagent has proven capable of achieving the precise stereochemical control required for the construction of biologically active natural products.

Role in Bryostatin and Statin-Type Natural Product Synthesis

Tetramethylammonium triacetoxyborohydride plays a particularly crucial role in the synthesis of bryostatin and statin-type natural products, two classes of compounds that have garnered significant attention due to their potent biological activities and therapeutic potential.

In bryostatin synthesis, the Evans-Saksena reduction has been employed extensively for the construction of the characteristic anti-diol motifs found in the side chains of these complex macrolides. Bryostatins are marine natural products that exhibit remarkable activity as protein kinase C modulators, making them attractive targets for cancer therapy and HIV latency reversal. The precise stereochemical arrangement of the hydroxyl groups in bryostatin side chains is essential for their binding to protein kinase C and subsequent biological activity.

The synthesis of bryostatin 1 and related analogs has relied heavily on tetramethylammonium triacetoxyborohydride for the stereoselective reduction of key β-hydroxy ketone intermediates. In these applications, the reagent has consistently delivered anti-diol products with the required stereochemical configuration, enabling the successful completion of these challenging total syntheses. The scalability of the Evans-Saksena reduction has also proven essential for the preparation of gram quantities of bryostatin 1, as demonstrated in recent synthetic campaigns.

In the synthesis of statin-type natural products and pharmaceutical compounds, tetramethylammonium triacetoxyborohydride serves as a key reagent for the construction of the characteristic 1,3-anti-diol motif that is essential for HMG-CoA reductase inhibition. Statins represent one of the most important classes of cholesterol-lowering drugs, with compounds such as atorvastatin and rosuvastatin generating billions of dollars in annual pharmaceutical sales.

The synthetic routes to statin intermediates typically employ tetramethylammonium triacetoxyborohydride in the final stages of synthesis to install the critical anti-diol functionality. These reductions proceed with enantioselectivities exceeding 99% and diastereoselectivities greater than 99:1, meeting the stringent stereochemical requirements for pharmaceutical applications. The ability to achieve such high levels of selectivity while maintaining practical yields of 60-85% makes this methodology highly attractive for industrial-scale production.

GHS Hazard Statements

H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant